Tamoxifen methiodide

Catalog No.
S617996
CAS No.
107256-99-5
M.F
C27H32INO
M. Wt
513.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tamoxifen methiodide

CAS Number

107256-99-5

Product Name

Tamoxifen methiodide

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-trimethylazanium;iodide

Molecular Formula

C27H32INO

Molecular Weight

513.5 g/mol

InChI

InChI=1S/C27H32NO.HI/c1-5-26(22-12-8-6-9-13-22)27(23-14-10-7-11-15-23)24-16-18-25(19-17-24)29-21-20-28(2,3)4;/h6-19H,5,20-21H2,1-4H3;1H/q+1;/p-1/b27-26-;

InChI Key

PXJJOGITBQXZEQ-JTHROIFXSA-M

SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C)C3=CC=CC=C3.[I-]

Synonyms

tamoxifen methiodide

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C)C3=CC=CC=C3.[I-]

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)C)/C3=CC=CC=C3.[I-]

Description

The exact mass of the compound Tamoxifen methiodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 630510. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tamoxifen methiodide is a derivative of the well-known selective estrogen receptor modulator, tamoxifen. It is characterized by the addition of a methiodide group, which enhances its solubility and alters its pharmacokinetic properties. This compound is primarily used in research to investigate the mechanisms of estrogen receptor modulation due to its unique properties compared to tamoxifen itself. Tamoxifen methiodide exhibits both estrogenic and antiestrogenic activities, making it a valuable tool in studying the effects of estrogen on various tissues.

  • Hydroxylation: Similar to tamoxifen, it can be hydroxylated to form active metabolites, which can further undergo conjugation reactions.
  • N-demethylation: This reaction leads to the formation of N-desmethyltamoxifen, an important metabolite that retains some biological activity.
  • Alkylation: The quinone methide metabolite can alkylate cellular macromolecules, potentially leading to cytotoxic effects .

The chemical structure allows for these transformations, which are critical for understanding its biological activity and therapeutic potential.

Tamoxifen methiodide exhibits distinct biological activities due to its structural modifications:

  • Estrogen Receptor Modulation: It binds to estrogen receptors, influencing gene expression related to cell proliferation and differentiation.
  • Antitumor Activity: Research indicates that tamoxifen methiodide may have enhanced antitumor effects compared to tamoxifen itself, particularly in breast cancer models .
  • Cell Death Mechanisms: Studies suggest that it can induce apoptosis and regulate cell death pathways, including caspase-dependent and independent mechanisms .

The compound's unique interactions with estrogen receptors make it a subject of interest for further research into its therapeutic applications.

The synthesis of tamoxifen methiodide typically involves:

  • Methylation of Tamoxifen: The introduction of the methiodide group can be achieved through methylation reactions using methyl iodide in the presence of a base.
  • Grignard Reaction: An alternative synthesis route includes the use of Grignard reagents with appropriate starting materials to form the desired compound .

These methods allow for the efficient production of tamoxifen methiodide for research purposes.

Tamoxifen methiodide is primarily used in research settings for:

  • Investigating Estrogen Receptor Functions: Its unique properties allow researchers to study how estrogenic compounds influence various biological processes.
  • Cancer Research: It serves as a model compound in studies aimed at understanding breast cancer biology and developing new therapeutic strategies.
  • Pharmacological Studies: The compound is utilized to explore drug interactions and metabolic pathways related to tamoxifen and its derivatives .

Studies have shown that tamoxifen methiodide interacts with various natural products and compounds, affecting its pharmacokinetics and biological activity:

  • Natural products such as epigallocatechin gallate have been found to alter the metabolism of tamoxifen, which may also extend to its methiodide form.
  • Interactions with other drugs can lead to changes in systemic clearance and bioavailability, highlighting the importance of understanding these dynamics in therapeutic settings .

Tamoxifen methiodide shares structural and functional similarities with several other compounds. Notable comparisons include:

CompoundStructure TypeUnique Features
TamoxifenSelective Estrogen Receptor ModulatorWell-established use in breast cancer treatment
RaloxifeneSelective Estrogen Receptor ModulatorPrimarily used for osteoporosis; different receptor selectivity
ICI 164384Non-steroidal antiestrogenUsed in research for its potent antiestrogenic properties
4-HydroxytamoxifenActive metabolite of TamoxifenExhibits higher affinity for estrogen receptors than tamoxifen

Tamoxifen methiodide's unique ionized structure enhances solubility and alters its interaction profile with estrogen receptors, distinguishing it from these similar compounds.

Hydrogen Bond Acceptor Count

2

Exact Mass

513.15286 g/mol

Monoisotopic Mass

513.15286 g/mol

Heavy Atom Count

30

Dates

Modify: 2023-07-17

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